molecular formula C3H4F3NO B1331188 Methyl 2,2,2-trifluoroethanimidate CAS No. 815-07-6

Methyl 2,2,2-trifluoroethanimidate

Cat. No.: B1331188
CAS No.: 815-07-6
M. Wt: 127.07 g/mol
InChI Key: JFUXCQSSEVTROW-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trifluoroethanimidate is a fluorinated organic compound known for its unique chemical properties and applications in various fields of research and industry. This compound is characterized by the presence of three fluorine atoms attached to the ethanimidate group, which imparts distinct reactivity and stability.

Scientific Research Applications

Methyl 2,2,2-trifluoroethanimidate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

While Methyl 2,2,2-trifluoroethanimidate is used in various fields of research and industry, the specific future directions for this compound are not detailed in the available resources.

Relevant Papers One relevant paper discusses the effect of a similar compound, methyl (2,2,2-trifluoroetyl) carbonate (FEMC), on the active material and cycle performance of a commercial 21700-type battery . The paper found that due to the low conductivity of FEMC, the polarization and internal resistance of the battery increased, leading to the increase of constant voltage charging time, cracking of the cathode material, and reduction of the cycle performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,2-trifluoroethanimidate can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with methylamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trifluoroacetic acid derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Methyl 2,2,2-trifluoroethylamine.

    Substitution: Various substituted ethanimidates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and designing inhibitors that can modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,2-trifluoroacetamide
  • 2,2,2-Trifluoroethylamine
  • Trifluoroacetic acid

Uniqueness

Methyl 2,2,2-trifluoroethanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to similar compounds like trifluoroacetamide and trifluoroethylamine. The presence of the trifluoromethyl group also enhances its stability and reactivity, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2,2,2-trifluoroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUXCQSSEVTROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292451
Record name methyl 2,2,2-trifluoroethanimidate
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Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-07-6
Record name Methyl 2,2,2-trifluoroethanimidate
Source CAS Common Chemistry
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Record name NSC 82749
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Record name NSC82749
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Record name methyl 2,2,2-trifluoroethanimidate
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Record name methyl 2,2,2-trifluoroethanecarboximidate
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